![molecular formula C14H14O3 B2463271 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde CAS No. 832740-07-5](/img/structure/B2463271.png)
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is a chemical compound . Its molecular weight is 230.26 .
Molecular Structure Analysis
The InChI code for 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is1S/C14H14O3/c1-2-11-3-5-12 (6-4-11)16-10-14-8-7-13 (9-15)17-14/h3-9H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Applications De Recherche Scientifique
- Spectroscopic Characterization and Synthesis
- Field : Physical Chemistry and Catalysis .
- Application Summary : Furan-2-carbaldehyde plays an indispensable role in many synthetic pathways, such as the synthesis of pharmaceuticals, dyes, or polymeric materials . It is an important starting material for a large number of reactions .
- Methods and Procedures : The compound can be synthesized in one step using adapted Vilsmeier conditions. The product is then characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
- Results : The synthesis of the title compound was achieved in quantitative yield .
-
Isotope Labeling
- Field : Organic Chemistry .
- Application Summary : Furan-2-carbaldehyde can be used in isotope labeling, a key concept in modern organic chemistry to track compounds, understand metabolisms, or clarify reaction mechanisms . Deuterated drug molecules can alter the metabolism and help to improve pharmacokinetic or toxicological properties .
- Methods and Procedures : The synthesis of furan-2-carbaldehyde-d starts with furan using DMF-d7 and (COCl)2. The desired product was obtained in quantitative yield .
-
Furan Platform Chemicals
- Field : Green Chemistry .
- Application Summary : Furan-2-carbaldehyde is an important starting material for the synthesis of furan platform chemicals (FPCs), which are directly available from biomass . FPCs have a wide range of applications, including the manufacture of fuels and plastics .
- Methods and Procedures : The manufacture of FPCs involves the conversion of biomass into furfural and 5-hydroxy-methylfurfural, which are then used as starting materials for the synthesis of a variety of FPCs .
- Results : The use of FPCs represents a sustainable approach to the manufacture of a wide range of products, contributing to the development of green chemistry .
-
Organic Synthesis
- Field : Organic Chemistry .
- Application Summary : “5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde” is a chemical compound that can be used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds .
- Methods and Procedures : The specific methods and procedures for using this compound in organic synthesis would depend on the particular reaction or synthesis being carried out .
- Results : The results would also depend on the specific reaction or synthesis .
-
Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application Summary : Furan-2-carbaldehyde derivatives, such as “5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde”, can potentially be used in medicinal chemistry for the development of new drugs .
- Methods and Procedures : The compound could be used as a starting material in the synthesis of drug molecules .
- Results : The results would depend on the specific drug being synthesized .
-
Material Science
- Field : Material Science .
- Application Summary : Furan-2-carbaldehyde derivatives can be used in the synthesis of polymers and other materials .
- Methods and Procedures : The compound could be used as a monomer in polymerization reactions .
- Results : The results would depend on the specific material being synthesized .
Propriétés
IUPAC Name |
5-[(4-ethylphenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-11-3-5-12(6-4-11)16-10-14-8-7-13(9-15)17-14/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKKLEZXXMQHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

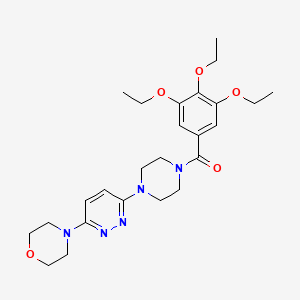
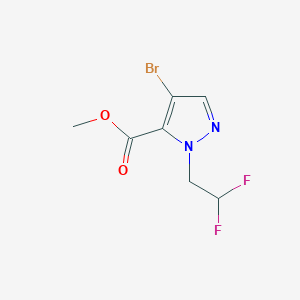
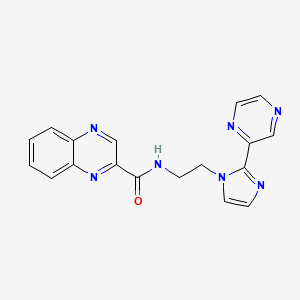
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463195.png)
![4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B2463196.png)
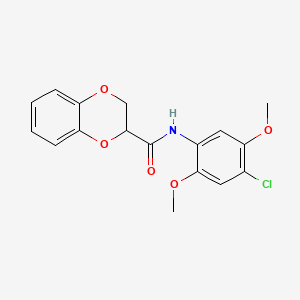
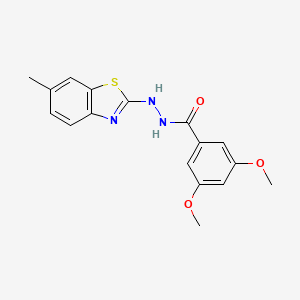
![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
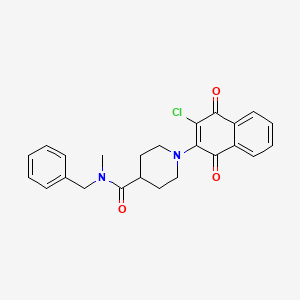
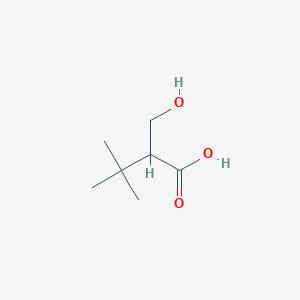
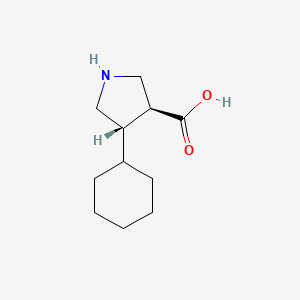
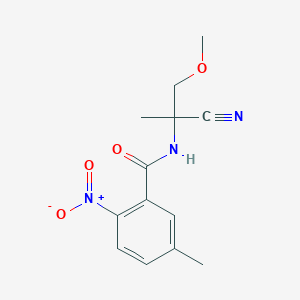
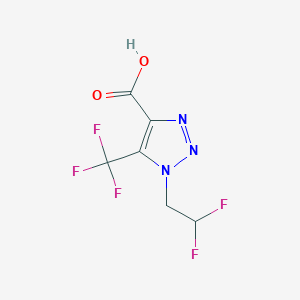
![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2463211.png)